Benzeneazomalononitrile
Overview
Description
(Phenylazo)malononitrile, also known as 2-(Phenylazo)malononitrile, is an organic compound with the molecular formula C9H6N4. It is a yellow solid that is used primarily in scientific research. This compound is notable for its applications in the synthesis of heterocyclic compounds and its role as an intermediate in various chemical reactions .
Scientific Research Applications
(Phenylazo)malononitrile is used in various scientific research applications, including:
Safety and Hazards
Mechanism of Action
Target of Action
Benzeneazomalononitrile, also known as (Phenylazo)malononitrile or 2-(Phenylazo)malononitrile, is a complex compound with a molecular formula of C9H6N4 The primary targets of this compound are not well-documented in the literature
Mode of Action
It’s known that the compound’s interaction with its targets can lead to various biochemical changes .
Biochemical Pathways
It’s known that nitrogen-containing π-excessive aromatic heterocycles, such as this compound, have been considered the fundamental backbone of organic chemistry for many decades due to their omnipresence in natural products, alkaloids, terpenes, marketed drugs, medicinally active compounds, organic materials, etc .
Pharmacokinetics
It’s known that the compound is a solid at room temperature, soluble in chloroform, dichloromethane, and ethyl acetate, and has a melting point of >130°c . These properties can impact the compound’s bioavailability.
Result of Action
It’s known that the compound finds applications in pharmaceutical industries, pharmacology, biotech, specialty chemicals, perfumery, and for fluorescence-based assay to determine methane .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, salinity, and presence of other chemicals can affect the compound’s activity . .
Preparation Methods
Synthetic Routes and Reaction Conditions
(Phenylazo)malononitrile can be synthesized through a diazotization reaction. The process involves the reaction of aniline with sodium nitrite in the presence of hydrochloric acid to form a diazonium salt. This intermediate is then reacted with malononitrile in the presence of sodium acetate to yield (Phenylazo)malononitrile .
Industrial Production Methods
While specific industrial production methods for (Phenylazo)malononitrile are not extensively documented, the synthesis typically involves standard organic synthesis techniques such as diazotization and subsequent coupling reactions. The reaction conditions often include controlled temperatures and the use of solvents like ethanol .
Chemical Reactions Analysis
Types of Reactions
(Phenylazo)malononitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the cyano groups.
Condensation Reactions: It is involved in Knoevenagel condensation reactions with aldehydes and ketones.
Cyclization Reactions: It can form heterocyclic compounds through cyclization reactions.
Common Reagents and Conditions
Reagents: Sodium nitrite, hydrochloric acid, malononitrile, sodium acetate.
Major Products
Heterocyclic Compounds: Such as pyridazines, pyridines, and their fused derivatives.
Substituted Malononitriles: Formed through condensation reactions.
Comparison with Similar Compounds
Similar Compounds
Benzeneazomalononitrile: Another similar compound with applications in scientific research.
Uniqueness
(Phenylazo)malononitrile is unique due to its ability to form a wide range of heterocyclic compounds and its role in various chemical reactions. Its applications in synthesizing compounds with significant biological activities and optical properties make it distinct from other similar compounds.
Properties
IUPAC Name |
2-phenyldiazenylpropanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c10-6-9(7-11)13-12-8-4-2-1-3-5-8/h1-5,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMBASWITNCMTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC(C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101289496 | |
Record name | 2-(2-Phenyldiazenyl)propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101289496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6017-21-6, 1350653-31-4 | |
Record name | 2-(2-Phenyldiazenyl)propanedinitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6017-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Malononitrile, (phenylazo)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006017216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6017-21-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263832 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-Phenyldiazenyl)propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101289496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-phenyldiazenyl)propanedinitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzeneazomalononitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF95S73B62 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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